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Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

aminoisooquinoline, a key building block in medicinal chemistry. The information is presented

to support researchers in the identification, characterization, and quality control of this

compound.

Core Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 1-aminoisooquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 1-

aminoisooquinoline, providing insight into the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1-aminoisooquinoline exhibits distinct signals corresponding to the

aromatic protons and the amine group. The chemical shifts are influenced by the electronic

environment of each proton.
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Proton Chemical Shift (δ) in ppm Solvent

Aromatic-H 7.0 - 8.5 DMSO-d₆

Amine-H₂ 6.5 - 7.5 DMSO-d₆

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (δ) in ppm Solvent

Aromatic-C 110 - 155 CDCl₃

C=N ~155 CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1-aminoisooquinoline. The

key vibrational frequencies are summarized below.

Functional Group Vibrational Frequency (cm⁻¹)

N-H Stretch (Amine) 3400 - 3200

C-H Stretch (Aromatic) 3100 - 3000

C=C Stretch (Aromatic) 1650 - 1450

C-N Stretch 1350 - 1250

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1-aminoisooquinoline. The molecular formula is C₉H₈N₂ with a molecular weight of 144.17

g/mol .

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Ion (M⁺) m/z 144

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 1-

aminoisooquinoline. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 1-aminoisooquinoline for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle agitation or sonication may be used.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy (ATR Method)
Sample Preparation:

Place a small amount of solid 1-aminoisooquinoline directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.
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Collect the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-aminoisooquinoline in a volatile organic solvent (e.g., methanol

or dichloromethane).

Data Acquisition:

Inject the sample solution into the gas chromatograph (GC).

The GC will separate the components of the sample, and the eluent will be introduced into

the mass spectrometer (MS).

The MS will ionize the sample and separate the ions based on their mass-to-charge ratio to

generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-

aminoisooquinoline.
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Caption: General workflow for the spectroscopic analysis of 1-Aminoisoquinoline.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Aminoisoquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073089#spectroscopic-data-nmr-ir-ms-of-1-
aminoisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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